molecular formula C32H47ClN2O3 B14738676 2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione CAS No. 6307-23-9

2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione

Cat. No.: B14738676
CAS No.: 6307-23-9
M. Wt: 543.2 g/mol
InChI Key: FCCWDQTVKKSMNN-UHFFFAOYSA-N
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Description

2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione is a complex organic compound that features a naphthalene-1,4-dione core substituted with a chloro group and an ethoxy chain linked to a heptadecyl-substituted imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the naphthalene-1,4-dione core.

    Reduction: Reduction reactions can target the chloro group and the carbonyl groups in the naphthalene-1,4-dione core.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the imidazole ring and the naphthalene-1,4-dione core.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The naphthalene-1,4-dione core may also contribute to its biological effects through redox reactions and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[2-(2-heptadecyl-4,5-dihydro-1h-imidazol-1-yl)ethoxy]naphthalene-1,4-dione is unique due to its combination of a naphthalene-1,4-dione core, a chloro group, and a heptadecyl-substituted imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

6307-23-9

Molecular Formula

C32H47ClN2O3

Molecular Weight

543.2 g/mol

IUPAC Name

2-chloro-3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]naphthalene-1,4-dione

InChI

InChI=1S/C32H47ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-34-22-23-35(28)24-25-38-32-29(33)30(36)26-19-17-18-20-27(26)31(32)37/h17-20H,2-16,21-25H2,1H3

InChI Key

FCCWDQTVKKSMNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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